Estradiol

Estrogen receptor pharmacology Nuclear receptor binding Endocrine pharmacology

Unlock assay precision with ≥98% Estradiol (CAS 50-28-2), the only endogenous ER ligand exhibiting a near-equal, sub-nanomolar binding profile (ERα Ki = 0.12 nM; ERβ Ki = 0.13 nM). Unlike estrone (3-11x lower affinity) or estriol (4-5x reduced binding), Estradiol eliminates systematic quantification errors in subtype-specific studies and establishes a critical 5-8x ERα/ERβ transcriptional activity benchmark. Essential for unbiased calibration in reporter gene assays, its authentic CYP3A4-mediated metabolism renders it irreplaceable for modeling physiological estrogen exposure. For solubility (BCS Class 2) or nano-formulation research, micronized, high-purity Estradiol is your definitive starting point.

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
CAS No. 50-28-2
Cat. No. B1671308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol
CAS50-28-2
Synonyms17 beta Estradiol
17 beta Oestradiol
17 beta-Estradiol
17 beta-Oestradiol
Aerodiol
Delestrogen
Estrace
Estraderm TTS
Estradiol
Estradiol 17 alpha
Estradiol 17 beta
Estradiol 17beta
Estradiol Anhydrous
Estradiol Hemihydrate
Estradiol Hemihydrate, (17 alpha)-Isomer
Estradiol Monohydrate
estradiol valerate
estradiol valeriante
Estradiol, (+-)-Isomer
Estradiol, (-)-Isomer
Estradiol, (16 alpha,17 alpha)-Isomer
Estradiol, (16 alpha,17 beta)-Isomer
Estradiol, (17-alpha)-Isomer
Estradiol, (8 alpha,17 beta)-(+-)-Isomer
Estradiol, (8 alpha,17 beta)-Isomer
Estradiol, (9 beta,17 alpha)-Isomer
Estradiol, (9 beta,17 beta)-Isomer
Estradiol, Monosodium Salt
Estradiol, Sodium Salt
Estradiol-17 alpha
Estradiol-17 beta
Estradiol-17beta
Oestradiol
Ovocyclin
Progynon Depot
Progynon-Depot
Progynova
Vivelle
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
InChIKeyVOXZDWNPVJITMN-ZBRFXRBCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in acetone, ethanol, dioxane
Freely soluble in alcohol;  soluble in acetone, dioxane, other organic solvents;  solutions of fixed alkali hydroxides;  sparingly soluble in vegetable oils.
In water, 3.90 mg/L at 27 °C
0.0036 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Estradiol (CAS 50-28-2): The Endogenous Estrogen Reference Standard with Defined ERα and ERβ Binding Affinities


Estradiol (17β-estradiol; E2) is the principal endogenous human estrogen and the archetypal ligand for estrogen receptors α and β (ERα and ERβ). It binds with near-equal, sub-nanomolar affinity to both receptor subtypes (ERα Ki = 0.12 nM; ERβ Ki = 0.13 nM) and serves as the reference standard for estrogenic activity in all in vitro and in vivo assays. As a natural steroid hormone, it is a key component of the hypothalamic-pituitary-gonadal axis and the primary driver of reproductive tissue development and maintenance [1]. Unlike synthetic or equine-derived estrogens, estradiol exhibits an isoform-balanced binding profile, making it the essential benchmark for comparative pharmacology and endocrinology research.

Why Estradiol (CAS 50-28-2) Cannot Be Substituted with Estrone, Estriol, or Synthetic Analogs in Sensitive Assays


Substituting estradiol with estrone (E1), estriol (E3), ethinylestradiol (EE), or other estrogenic analogs introduces quantifiable deviations in receptor binding affinity, subtype selectivity, and downstream functional potency. Estradiol binds ERα with a Ki of 0.12 nM and ERβ with a Ki of 0.13 nM, whereas estrone exhibits 3- to 11-fold lower affinity (ERα Ki = 0.445 nM; ERβ Ki = 1.75 nM) and estriol shows 4- to 5-fold reduced binding (ERα Ki = 0.45 nM) [1]. Furthermore, estradiol's unique near-equal selectivity for both ER subtypes contrasts sharply with analogs like 16α-iodo-17β-estradiol, which exhibits ~10-fold selectivity for ERα, and certain D-ring metabolites that show up to 18-fold preferential binding for ERβ [2]. These differences translate into divergent transcriptional activation profiles, with 17β-estradiol inducing ERα-mediated gene expression to levels 5- to 8-fold higher than ERβ-mediated activity, a differential that is not replicated by other estrogens [3]. Consequently, using a substitute without verifying equivalence in the specific assay system risks introducing uncontrolled variability and invalidating cross-study comparisons.

Quantitative Comparator Evidence for Estradiol (CAS 50-28-2) Against Estrone, Estriol, Ethinylestradiol, and Estetrol


Estradiol Exhibits 3- to 11-Fold Higher Binding Affinity for ERα and ERβ Compared to Estrone

Estradiol binds human ERα with a Ki of 0.115 nM and ERβ with a Ki of 0.15 nM, whereas estrone (E1) exhibits significantly weaker binding: ERα Ki = 0.445 nM and ERβ Ki = 1.75 nM [1]. This represents a 3.9-fold difference in ERα affinity and an 11.7-fold difference in ERβ affinity. The dissociation constants (Kd) from human myometrial cytosol confirm this hierarchy: estradiol Kd = 0.38 × 10⁻¹⁰ M, estrone Kd = 0.76 × 10⁻¹⁰ M (2-fold lower), and estriol Kd = 1.33 × 10⁻¹⁰ M (3.5-fold lower) [2].

Estrogen receptor pharmacology Nuclear receptor binding Endocrine pharmacology

Estradiol Demonstrates Near-Equal ERα/ERβ Selectivity, Contrasting with Subtype-Preferential Analogs

Estradiol binds ERα and ERβ with near-identical affinity (Ki ratio ERβ/ERα ≈ 1.3), whereas several structurally related analogs exhibit pronounced subtype selectivity . For instance, 16α-iodo-17β-estradiol shows approximately 10-fold selectivity for ERα over ERβ [1]. Conversely, certain D-ring metabolites of estradiol, such as estriol (16α-hydroxyestradiol), display preferential binding for ERβ over ERα, with differences up to 18-fold [2]. Moxestrol, a synthetic analog, exhibits several-fold selectivity for ERα (Ki = 0.50 nM) over ERβ (Ki = 2.6 nM) [3].

ER subtype selectivity Selective estrogen receptor modulation Tissue-specific estrogen action

Estradiol Induces 5- to 8-Fold Higher ERα-Mediated Transcriptional Activity Compared to ERβ-Mediated Activity

In HepG2 cells transfected with ERα or ERβ and a secreted alkaline phosphatase (SEAP) reporter gene, 17β-estradiol induced ERα-mediated transcriptional activity to a level 5-fold higher than ERβ-mediated activity [1]. In contrast, equine estrogens such as equilenin stimulated ERβ activity to 66–290% of 17β-estradiol's level, indicating a functional profile distinct from the endogenous ligand [1]. Ethinylestradiol exhibits ERα-selective agonist potency, while 16β,17α-epiestriol demonstrates ERβ-selective agonist activity [2].

Transcriptional activation Reporter gene assay Functional selectivity

Estradiol's Aqueous Solubility (0.0036 mg/mL) is 7.6-Fold Lower than Estriol and 8.3-Fold Lower than Estrone, Dictating Formulation Requirements

Estradiol has an aqueous solubility of 0.0036 mg/mL (3.6 μg/mL), which is substantially lower than estrone (0.03 mg/mL; 8.3-fold higher) and estriol (0.02734 mg/mL; 7.6-fold higher) [1]. This extremely low aqueous solubility classifies estradiol as a Biopharmaceutics Classification System (BCS) Class 2 compound (low solubility, high permeability), whereas estrone and estriol have higher solubility profiles [1]. Estradiol is practically insoluble in water but soluble in organic solvents such as ethanol (35.7 mg/mL at 25°C) and DMSO [2].

Biopharmaceutics Drug formulation Solubility-limited absorption

Estradiol's Short Intravenous Half-Life (3.6 Hours) and Extensive CYP3A4 Metabolism Contrast with Estetrol and Ethinylestradiol

Estradiol has an intravenous half-life of 3.6 hours and an oral half-life of 13–20 hours, substantially shorter than estetrol (>24 hours) [1]. Unlike estetrol, estradiol undergoes extensive CYP3A4-mediated metabolism, producing active metabolites (including 2-hydroxyestradiol and 4-hydroxyestradiol) that can form DNA adducts and have been linked to breast cancer development [1]. Ethinylestradiol, a synthetic analog used in contraceptives, also undergoes CYP3A4 metabolism but with an elimination half-life of 18 ± 4.7 hours at steady state [2].

Pharmacokinetics Hepatic metabolism Drug-drug interaction

Estradiol Binds Ethinylestradiol-Competing Nuclear Sites with 3-Fold Higher Affinity in Human Endometrium

In human proliferative endometrium nuclear extracts, ethinylestradiol (EE) competes with estradiol for saturable binding sites with a relative affinity constant of 1/3, meaning estradiol has 3-fold higher affinity for these nuclear estrogen receptor sites [1]. Estetrol (E4) exhibits even lower relative affinity (approximately 1/6 after correction for non-exchangeable binding) [1]. Only steroids possessing a 17β-hydroxy group effectively compete with estradiol for nuclear binding [1].

Nuclear receptor binding Endometrial tissue Competitive binding

Evidence-Backed Application Scenarios Where Estradiol (CAS 50-28-2) Provides Definitive Advantages Over Analogs


Reference Standard for ERα/ERβ Competitive Binding Assays Requiring Balanced Subtype Engagement

Estradiol's near-equal binding affinity for ERα (Ki = 0.12 nM) and ERβ (Ki = 0.13 nM) makes it the only appropriate reference ligand for calibrating assays that must detect both receptor subtypes without bias . Substituting estrone (3.9-fold ERα bias) or D-ring metabolites (up to 18-fold ERβ bias) introduces systematic quantification errors in subtype-specific binding studies [1]. Estradiol should be procured at ≥98% purity with verified lot-specific Ki values for use as a positive control in all ER binding assays.

Transcriptional Activation Studies Differentiating ERα- and ERβ-Mediated Gene Expression

Estradiol's unique ability to induce ERα-mediated transcription to levels 5-fold higher than ERβ-mediated transcription provides a critical benchmark for distinguishing subtype-specific gene regulation [2]. Synthetic or equine estrogens exhibit divergent functional profiles (e.g., equilenin stimulates ERβ activity to 66–290% of estradiol's level), rendering them unsuitable as reference agonists for comparative transcriptional studies [2]. Procurement of estradiol is essential for establishing baseline activation curves in reporter gene assays using ERα- or ERβ-transfected cell lines.

Formulation Development Requiring Solubility-Enhancement Strategies Specific to BCS Class 2 Compounds

Estradiol's extremely low aqueous solubility (0.0036 mg/mL; BCS Class 2) necessitates specialized formulation approaches such as co-crystallization with isonicotinamide or piperazine to improve bioavailability [3]. Protocols developed for estrone (0.03 mg/mL) or estriol (0.02734 mg/mL) are not directly transferable due to the 7- to 8-fold solubility difference [4]. Procurement of high-purity, micronized estradiol is critical for formulation studies evaluating solubilization technologies, nano-formulations, or transdermal delivery systems.

In Vivo Studies Requiring Endogenous-Like Pharmacokinetic and Metabolic Profiles

Estradiol's short intravenous half-life (3.6 hours) and extensive CYP3A4-mediated metabolism to active catechol metabolites (2-hydroxyestradiol and 4-hydroxyestradiol) replicate the endogenous hormonal clearance and metabolite generation that synthetic analogs like estetrol (t½ >24 h; no CYP3A4 metabolism) do not [5]. For studies investigating metabolite-mediated effects (e.g., DNA adduct formation, oxidative stress) or for experiments modeling physiological estrogen exposure, estradiol—not estetrol or ethinylestradiol—must be used [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estradiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.